

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Cat. No.: B1451328

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**

Introduction

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a specialized synthetic building block that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. As a member of the arylboronic acid family, its primary utility lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic placement of the fluoro and dimethylcarbamoyl substituents on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity, solubility, and potential for interaction with biological targets.

The incorporation of boron-containing moieties into drug candidates has become an increasingly successful strategy, with several FDA-approved boronic acid drugs, such as Bortezomib and Vaborbactam, demonstrating the therapeutic potential of this class of compounds.^{[1][2][3]} The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethylcarbamoyl group can modulate solubility and provide additional hydrogen bonding opportunities. This guide provides a detailed overview of the core physical and chemical properties of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**, offering insights for its effective use in research and drug development.

Compound Identification and Core Properties

Accurate identification is paramount for ensuring experimental reproducibility and safety. The fundamental identifiers and properties of this compound are summarized below.

Chemical Structure

The molecular structure consists of a phenylboronic acid scaffold substituted with a fluorine atom at the ortho-position and a dimethylcarbamoyl group at the para-position relative to the boronic acid moiety.

Caption: 2D Chemical Structure of the compound.

Key Identifiers

Property	Value	Source
CAS Number	874289-30-2	[4]
Molecular Formula	C ₉ H ₁₁ BFNO ₃	[4]
Molecular Weight	211.00 g/mol	[4]
IUPAC Name	(4-(dimethylcarbamoyl)-2-fluorophenyl)boronic acid	
InChI Key	IOTCMPCBVDPZTB-UHFFFAOYSA-N	
SMILES	CN(C)C(=O)c1ccc(c(c1)F)B(O)O	

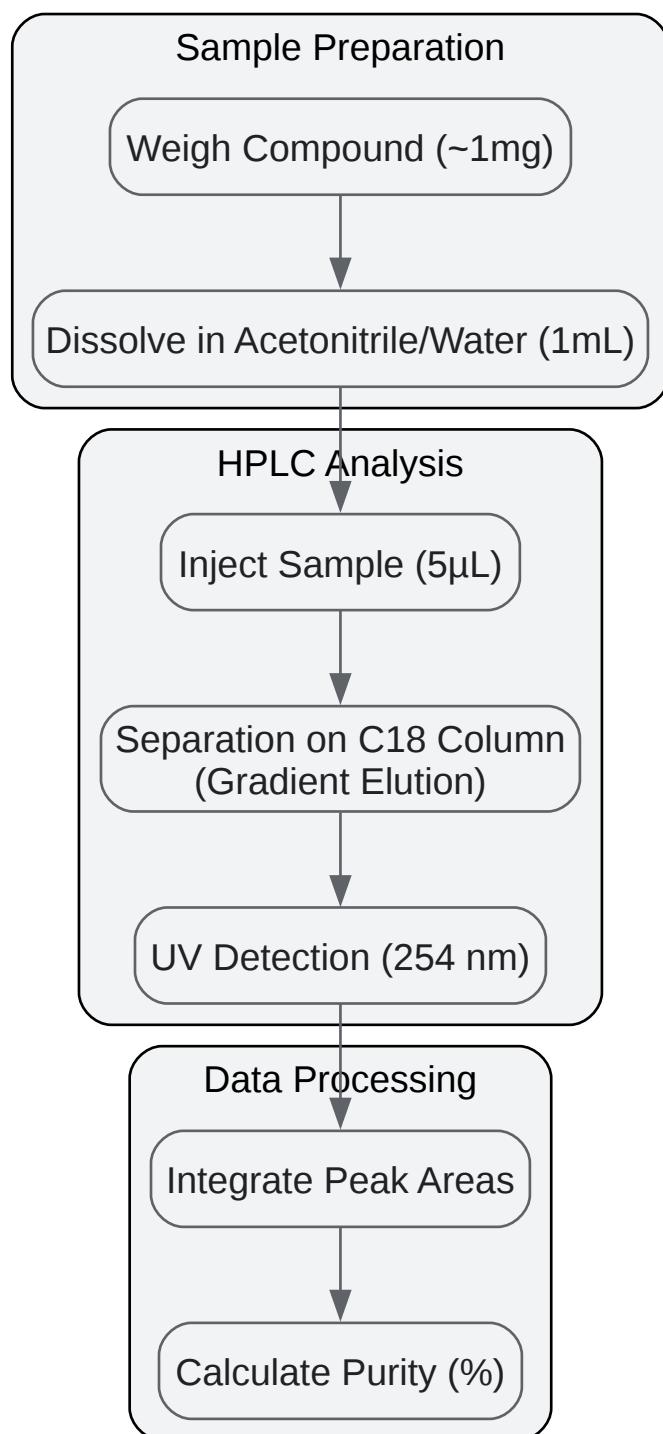
Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems.

Property	Value / Description	Source / Rationale
Appearance	White to off-white solid or crystalline powder.	Based on analogs like 4-(Dimethylcarbamoyl)phenylboronic acid. ^[5]
Melting Point	Data not specifically available. The related compound, 4-(dimethylcarbamoyl)phenylboronic acid, melts at 141-145 °C. ^[6] The introduction of a fluorine atom may alter this value.	
Solubility	Expected to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and dimethylformamide (DMF).	Inferred from related structures. ^[7] The polar carbamoyl and boronic acid groups enhance solubility in polar solvents.
Stability	Stable under standard temperature and pressure. Boronic acids can undergo dehydration to form boroxines, especially upon heating.	General property of boronic acids.
Storage	Store in a cool, dry place, typically at room temperature or refrigerated (2-8°C) to ensure long-term stability. Keep container tightly sealed.	^[6]

Expert Insight: The ortho-fluoro substituent is known to increase the acidity (lower the pKa) of the boronic acid group.^[8] This is a critical feature for researchers, as it can facilitate transmetalation in Suzuki-Miyaura coupling reactions under milder conditions compared to its non-fluorinated analog.

Experimental Protocols & Characterization


A self-validating system relies on robust analytical methods to confirm identity and purity. The following are standard protocols for the characterization of this compound.

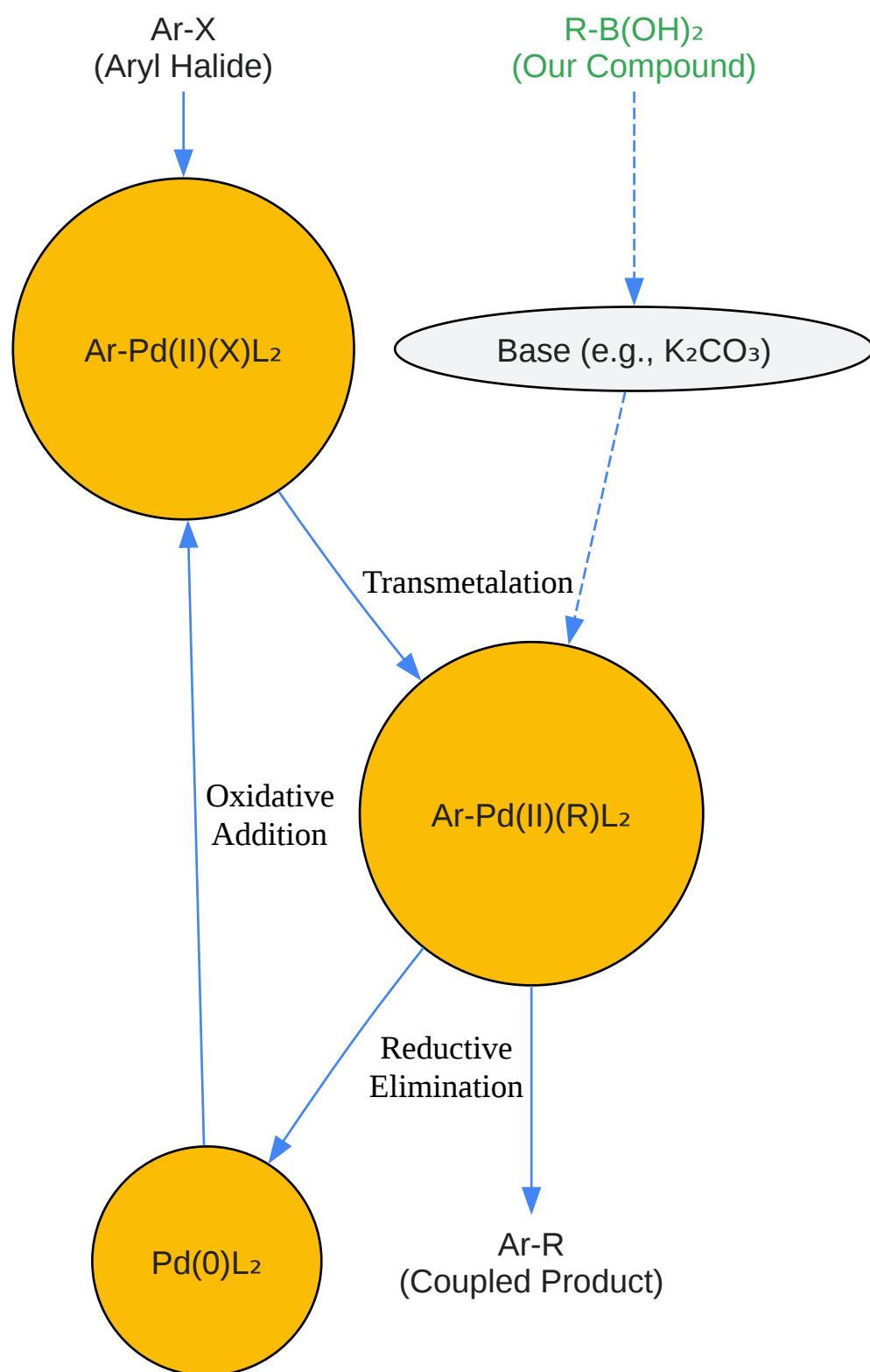
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The UV detector is selected because the aromatic ring provides strong chromophores for sensitive detection.

Methodology:

- **Sample Preparation:** Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- **Instrumentation:**
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Injection Volume: 5 µL.
- **Analysis:** The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity of >96% is common for commercial-grade material.

[Click to download full resolution via product page](#)


Caption: Workflow for HPLC Purity Assessment.

Application in Suzuki-Miyaura Cross-Coupling

Causality: This compound is designed for carbon-carbon bond formation. The Suzuki-Miyaura reaction is a robust and versatile method for this transformation. The choice of a palladium catalyst, a base, and a suitable solvent system is critical for achieving high yields. The base is required to activate the boronic acid for transmetalation to the palladium center.

Representative Protocol:

- Reaction Setup: To an oven-dried reaction vial, add **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** (1.0 equiv), an aryl halide (e.g., 4-bromotoluene, 1.1 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%), and a base (e.g., K_2CO_3 , 2.0 equiv).
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
- Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
- Workup & Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is non-negotiable in a research environment.

- Hazard Identification: May cause skin, eye, and respiratory system irritation.[6]
- Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
- Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents. Recommended storage temperature is between 2-8°C for optimal long-term stability.[6]

Conclusion

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a highly functionalized building block with significant potential in modern synthetic chemistry. Its key attributes—a reactive boronic acid moiety, an acidity-enhancing ortho-fluoro group, and a solubility-modulating dimethylcarbamoyl group—make it a valuable tool for constructing complex molecular architectures. Understanding its fundamental physical properties, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for its successful application in the discovery and development of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(ジメチルカルバモイル)フェニルボロン酸 ≥94% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451328#4-dimethylcarbamoyl-2-fluorophenylboronic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com